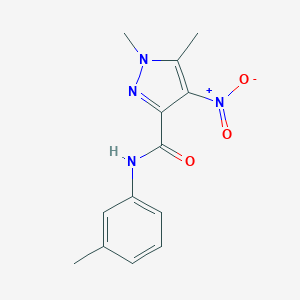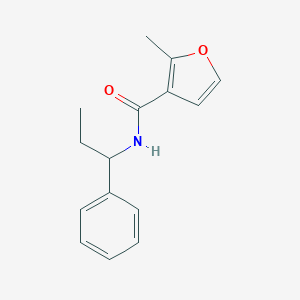![molecular formula C17H14ClN5O6 B450683 5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2-METHYL-4-NITROPHENYL)-2-FURAMIDE](/img/structure/B450683.png)
5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2-METHYL-4-NITROPHENYL)-2-FURAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2-METHYL-4-NITROPHENYL)-2-FURAMIDE is a complex organic compound that features a furan ring, a pyrazole ring, and a nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2-METHYL-4-NITROPHENYL)-2-FURAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 4-chloro-3-methyl-1H-pyrazole with nitric acid to introduce the nitro group.
Attachment of the Methyl Group: The methyl group is introduced via a methylation reaction using methyl iodide in the presence of a base.
Formation of the Furan Ring: The furan ring is synthesized separately and then coupled with the pyrazole derivative.
Final Coupling: The final step involves coupling the furan ring with the nitrophenyl group under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups and the furan ring.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines (R-NH₂) or thiols (R-SH) in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of new derivatives with different functional groups replacing the chloro group.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Material Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering electrical conductivity.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Drug Development: Its structural features make it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Medicine
Antimicrobial Activity: The compound has shown potential antimicrobial properties, making it a candidate for developing new antibiotics.
Anti-inflammatory: It may also have anti-inflammatory effects, useful in treating conditions like arthritis.
Industry
Dye Manufacturing: The compound can be used in the synthesis of dyes due to its chromophoric groups.
Agriculture: It can be used in the development of pesticides or herbicides.
作用机制
The mechanism of action of 5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2-METHYL-4-NITROPHENYL)-2-FURAMIDE involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The nitro groups can also participate in redox reactions, affecting cellular processes.
相似化合物的比较
Similar Compounds
- 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid
- Methyl (4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate
- 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
Uniqueness
Compared to similar compounds, 5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2-METHYL-4-NITROPHENYL)-2-FURAMIDE is unique due to its combination of a furan ring, a pyrazole ring, and a nitrophenyl group. This unique structure imparts specific chemical and biological properties that are not observed in the other compounds listed.
属性
分子式 |
C17H14ClN5O6 |
|---|---|
分子量 |
419.8g/mol |
IUPAC 名称 |
5-[(4-chloro-5-methyl-3-nitropyrazol-1-yl)methyl]-N-(2-methyl-4-nitrophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C17H14ClN5O6/c1-9-7-11(22(25)26)3-5-13(9)19-17(24)14-6-4-12(29-14)8-21-10(2)15(18)16(20-21)23(27)28/h3-7H,8H2,1-2H3,(H,19,24) |
InChI 键 |
XRZHWSUHYKRPNH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(O2)CN3C(=C(C(=N3)[N+](=O)[O-])Cl)C |
规范 SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(O2)CN3C(=C(C(=N3)[N+](=O)[O-])Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-nitro-N'-[3-({4-nitro-1H-pyrazol-1-yl}methyl)-4-methoxybenzylidene]-4-methylbenzohydrazide](/img/structure/B450601.png)
![2-{4-[(2-bromophenoxy)methyl]benzoyl}-N-(3-chlorophenyl)hydrazinecarboxamide](/img/structure/B450602.png)
![N-(3-{N-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)-2,2-dimethylpropanamide](/img/structure/B450604.png)
![N-(2-ethoxyphenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B450605.png)
![N-(5-chloro-2-methoxyphenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B450606.png)
![N-{4-[N-(4-tert-butylbenzoyl)ethanehydrazonoyl]phenyl}-5-methyl-2-furamide](/img/structure/B450607.png)

![Ethyl 4-methyl-5-(phenylcarbamoyl)-2-[(pyridin-3-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B450609.png)
![N'-[(Z)-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl}methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B450610.png)
![N-(4-methoxy-2-methylphenyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B450612.png)
![N'~1~-((E)-1-{3-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-(4-NITROPHENYL)ACETOHYDRAZIDE](/img/structure/B450613.png)

![N'-[3-({2-nitro-4-methylphenoxy}methyl)-4-methoxybenzylidene]-5-methyl-2-thiophenecarbohydrazide](/img/structure/B450615.png)

